2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene
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Overview
Description
2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H7F3. It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-methyl-2-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate to facilitate the coupling.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular pathways.
Comparison with Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 2-Ethynyl-α,α,α-trifluorotoluene
- 4-Ethynylbenzotrifluoride
Comparison:
- Uniqueness: 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both an ethynyl group and a trifluoromethyl group on the same benzene ring, which imparts distinct chemical properties and reactivity.
- Differences: Compared to similar compounds, the presence of the methyl group in this compound can influence its steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-ethynyl-1-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-3-8-6-9(10(11,12)13)5-4-7(8)2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPCCDGXZCEEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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